molecular formula C11H11N3 B6523019 N-(4-methylphenyl)pyrazin-2-amine CAS No. 94920-81-7

N-(4-methylphenyl)pyrazin-2-amine

Cat. No. B6523019
CAS RN: 94920-81-7
M. Wt: 185.22 g/mol
InChI Key: NTAZCNOYFMSVRI-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)pyrazin-2-amine (NMP) is an amine derivative of pyrazine, which is a heterocyclic organic compound. It is a colorless, volatile liquid and has a molecular weight of 143.19 g/mol. NMP has a wide range of applications in pharmaceuticals, agrochemicals, and other industries. It has been extensively studied and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

N-(4-methylphenyl)pyrazin-2-amine has been widely studied and has found a variety of applications in scientific research. It has been used as a substrate in enzyme kinetics studies and as a reagent in organic synthesis. It has also been used as a model compound for studying the interaction of drugs with biological systems. In addition, this compound has been used to study the mechanism of action of various drugs and to study the pharmacokinetics and pharmacodynamics of drugs.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)pyrazin-2-amine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. For example, this compound is volatile and can easily evaporate, making it difficult to work with in the laboratory. In addition, it can be toxic if handled improperly.

Future Directions

There are several potential future directions for research on N-(4-methylphenyl)pyrazin-2-amine. These include further studies on its biochemical and physiological effects, as well as its mechanism of action. In addition, further studies could be conducted on its potential applications in drug development and its interactions with other drugs. Finally, more research could be conducted on its potential toxicity and its effects on humans.

Synthesis Methods

N-(4-methylphenyl)pyrazin-2-amine can be synthesized in a variety of ways, including the following:
1. Reaction of 4-methylphenylhydrazine and ethyl acetoacetate: This method involves the reaction of 4-methylphenylhydrazine and ethyl acetoacetate in the presence of a base, such as potassium carbonate, to form this compound.
2. Reaction of 4-methylphenylhydrazine and ethyl pyruvate: This method involves the reaction of 4-methylphenylhydrazine and ethyl pyruvate in the presence of a base, such as potassium carbonate, to form this compound.
3. Reaction of 4-methylphenylhydrazine and ethyl lactate: This method involves the reaction of 4-methylphenylhydrazine and ethyl lactate in the presence of a base, such as potassium carbonate, to form this compound.

properties

IUPAC Name

N-(4-methylphenyl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-9-2-4-10(5-3-9)14-11-8-12-6-7-13-11/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAZCNOYFMSVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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